molecular formula C28H32O16 B034097 Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside CAS No. 107740-46-5

Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside

Cat. No.: B034097
CAS No.: 107740-46-5
M. Wt: 624.5 g/mol
InChI Key: UIDGLYUNOUKLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside is a flavonoid glycoside predominantly found in various plants. This compound is known for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties . It is a derivative of isorhamnetin, which is a methylated form of quercetin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside typically involves the glycosylation of isorhamnetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, while chemical glycosylation uses glycosyl donors and catalysts under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound generally involves extraction from plant sources, such as the fruits and leaves of Hippophae rhamnoides L. Various extraction methods, including solvent extraction, microwave-assisted extraction, and ultrasonic extraction, are employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted glycosides. These products can have different pharmacological properties and applications .

Scientific Research Applications

Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside involves several molecular targets and pathways:

Comparison with Similar Compounds

Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoid glycosides. Similar compounds include:

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDGLYUNOUKLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Keioside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037746
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

107740-46-5
Record name Keioside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037746
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 - 186 °C
Record name Keioside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037746
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Reactant of Route 2
Reactant of Route 2
Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Reactant of Route 3
Reactant of Route 3
Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Reactant of Route 4
Reactant of Route 4
Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Reactant of Route 5
Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Reactant of Route 6
Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.